Ethyl 2-benzylpyrrolidine-2-carboxylate

Description

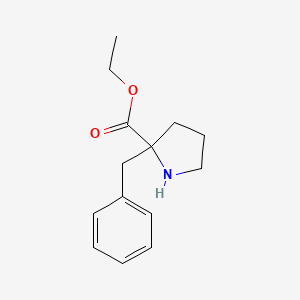

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-benzylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-13(16)14(9-6-10-15-14)11-12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZQCXQPOYGTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

- Starting materials: Chiral or racemic pyrrolidine derivatives or proline derivatives.

- Key transformations: Catalytic hydrogenation, alkylation, esterification, and selective protection/deprotection steps.

- Catalysts and reagents: Chiral catalysts for stereoselective hydrogenation, alkylating agents such as benzyl halides, and bases for esterification.

Catalytic Hydrogenation and Alkylation

One of the core steps involves catalytic hydrogenation of a double bond in a precursor compound (often a pyrrole or dihydropyrrole derivative) to yield the pyrrolidine ring with the benzyl substituent introduced via alkylation.

- Catalysts used include palladium on carbon, platinum oxide, or chiral catalysts that favor cis-isomer formation.

- Alkylation is performed using benzyl bromide or benzyl chloride in the presence of strong bases like sodium hydride or n-butyllithium.

- Phase transfer catalysts such as quaternary ammonium salts or polyethylene glycol may be used to enhance alkylation efficiency.

- Alkylation of the carboxylate group is typically done after protecting group removal to avoid racemization.

Esterification and Hydrolysis

- The carboxyl group is esterified with ethanol or ethyl chloroformate under basic or acidic conditions.

- Hydrolysis of ester intermediates can be performed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.

- Activation of the carboxyl group via mixed anhydrides (e.g., ethyl chloroformate) can improve reaction efficiency and reduce impurities.

Use of Protecting Groups

- Nitrogen protecting groups such as tert-butyloxycarbonyl (Boc) or acetyl groups are employed to prevent side reactions during alkylation or hydrogenation.

- Carboxyl protecting groups can include methyl, ethyl, or tert-butyl esters.

- Removal of protecting groups is achieved under mild conditions to preserve stereochemical integrity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C or PtO2, H2, mild temperature | 46-56 | Produces cis isomer selectively when using chiral catalysts; avoids racemization |

| Alkylation (benzylation) | Benzyl bromide, NaH or n-BuLi, phase transfer catalyst | 40-60 | Strong base required; phase transfer catalyst improves yield and selectivity |

| Esterification | Ethanol, acid or base catalysis | >50 | Ethyl ester formation; use of ethyl chloroformate for activation improves efficiency |

| Hydrolysis (optional) | LiOH, NaOH, or KOH in aqueous/organic solvent | 50-70 | Used for conversion of esters to acids or vice versa; mild conditions prevent side reactions |

| Protecting group removal | Acidic or basic conditions (e.g., TFA for Boc) | High | Mild conditions preserve chiral centers |

Research Findings and Comparative Analysis

- A key patent (EP3015456A1) describes a preparation method for pyrrolidine-2-carboxylic acid derivatives, including Ethyl 2-benzylpyrrolidine-2-carboxylate, highlighting the use of catalytic hydrogenation to obtain cis isomers with high stereoselectivity and reduced racemization.

- The patent emphasizes the advantage of using mild conditions and inexpensive raw materials to reduce production costs and improve scalability.

- Comparative literature reports yields ranging from 27% to 56% for similar compounds depending on the synthetic route and reagents used.

- The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) and borane reagents, though effective, is limited by toxicity and operational complexity, prompting the development of alternative catalytic hydrogenation methods.

- Alkylation under phase transfer catalysis and strong base activation is critical for introducing the benzyl group without racemization.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, PtO2, chiral catalysts | High stereoselectivity, cis isomer formation | Requires control to avoid racemization |

| Alkylation | Benzyl halides with NaH/n-BuLi + PTC | Efficient benzyl introduction | Strong bases needed, potential racemization |

| Esterification | Ethanol + acid/base catalysis | Straightforward ester formation | Side reactions if conditions not optimized |

| Protecting group strategies | Boc, acetyl groups | Protects functional groups during synthesis | Additional steps for protection/deprotection |

| Hydrolysis | Alkali base hydrolysis | Mild conditions, good yields | Requires careful pH control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-benzylpyrrolidine-2-carboxylate is primarily studied for its role as a precursor in the synthesis of bioactive compounds. Its structural features make it a valuable building block in the development of pharmaceuticals targeting neurological disorders.

NMDA Receptor Modulation

Research has indicated that derivatives of this compound may enhance the modulation of NMDA (N-Methyl-D-Aspartate) receptor activity, which is crucial in treating conditions like Alzheimer's disease and schizophrenia. A patent describes compounds that incorporate this compound as part of their structure, suggesting its utility in developing therapeutics for these conditions .

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, particularly in creating more complex molecules through various reactions such as alkylation and acylation.

Synthesis of Indole Derivatives

A study demonstrated the successful alkylation of ethyl indole-2-carboxylate using this compound, leading to high yields of desired products. This process showcases the compound's utility in synthesizing indole derivatives that are significant in medicinal chemistry .

Case Study: Synthesis of Bioactive Indoles

| Reaction Conditions | Alkylating Agent | Product Yield (%) |

|---|---|---|

| KOH in Acetone (reflux) | Benzyl bromide | 85 |

| KOH in Acetone (room temp) | Allyl bromide | 75 |

| NaOEt in Ethanol (reflux) | Amyl bromide | 60 |

This table summarizes the yields obtained from alkylation reactions involving this compound, demonstrating its effectiveness as an alkylating agent .

Mechanism of Action

The mechanism of action of ethyl 2-benzylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the pyrrolidine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical distinctions between ethyl 2-benzylpyrrolidine-2-carboxylate and analogous pyrrolidine derivatives:

Key Observations :

Substituent Effects: this compound’s ethyl ester group confers greater hydrophobicity compared to benzyl 2-hydroxypyrrolidine-1-carboxylate, which has a polar hydroxyl group. This difference likely affects solubility and bioavailability .

Collision Cross-Section (CCS) :

- This compound’s CCS values (e.g., 156.6 Ų for [M+H]⁺) indicate a compact structure compared to larger drug-like molecules, suggesting utility in mass spectrometry-based analytical workflows .

Synthetic Pathways :

- Unlike benzyl 2-hydroxypyrrolidine-1-carboxylate (synthesized via LiEt₃BH reduction of a ketone precursor ), this compound likely requires stereoselective alkylation or multi-step esterification protocols due to its geminal substituents.

Research Findings and Limitations

- Gaps in Literature: No peer-reviewed studies or patents directly addressing this compound’s applications or biological activity were identified . Its analogs, however, are explored as intermediates in drug synthesis (e.g., protease inhibitors) .

- Computational Predictions : The CCS data for this compound align with trends observed in pyrrolidine derivatives, where substituent bulk correlates with higher CCS values .

Biological Activity

Ethyl 2-benzylpyrrolidine-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with ethyl 2-pyrrolidinecarboxylate in the presence of suitable catalysts and conditions. This process allows for the introduction of the benzyl group, which significantly influences the biological activity of the resulting compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study assessing various derivatives, it was found that compounds with a benzyl substituent showed enhanced activity against a range of microorganisms, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans, Aspergillus flavus

Table 1 summarizes the antimicrobial activity of this compound compared to other derivatives:

| Compound Name | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| This compound | 20 | 18 |

| Ethyl 1-benzylpyrrolidine-2-carboxylate | 15 | 16 |

| Ethyl 1-(4-chlorobenzyl)pyrrolidine-2-carboxylate | 22 | 19 |

Enzyme Inhibition

Research has indicated that this compound exhibits inhibitory activity against certain enzymes. For instance, it has been identified as a potent inhibitor of α-glucosidase and α-amylase, which are critical targets for managing diabetes. The compound's mechanism involves competitive inhibition, where it binds to the active site of these enzymes, preventing substrate access.

Structure-Activity Relationships (SAR)

The presence of the benzyl group in this compound is crucial for its biological activity. Studies have shown that modifications to this structure can lead to variations in potency and selectivity against different biological targets. For example, compounds with larger or more polar substituents on the benzene ring often exhibit reduced activity due to steric hindrance.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapies.

- Case Study on Diabetes Management : A laboratory study assessed the impact of this compound on blood glucose levels in diabetic mice. The findings revealed that administration of the compound led to a notable decrease in postprandial blood glucose levels, suggesting its potential as an antidiabetic agent.

Q & A

Q. What strategies mitigate convergence issues in DFT geometry optimizations?

- Methodology :

- Basis Set Truncation : Switch from 6-311++G(d,p) to 6-31G(d) for strained pyrrolidine rings.

- Initial Guess Adjustment : Use crystallographic coordinates (e.g., C20–C21–C22 angles from ) as starting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.